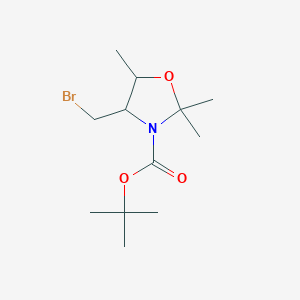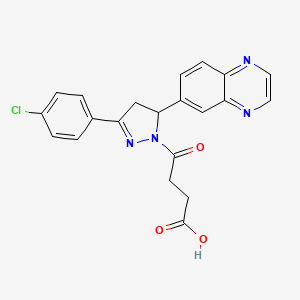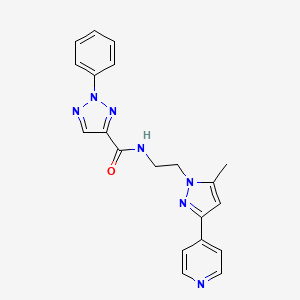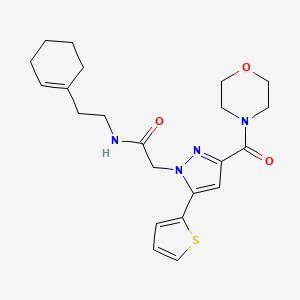
4-(Dimethylamino)-3,5-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-3,5-difluorobenzamide is an organic compound that features a benzamide core substituted with dimethylamino and difluoro groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-3,5-difluorobenzamide typically involves the reaction of 3,5-difluorobenzoic acid with dimethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows: [ \text{3,5-difluorobenzoic acid} + \text{dimethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or difluoro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or fluorobenzenes.
科学的研究の応用
4-(Dimethylamino)-3,5-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials with unique electronic or optical properties.
作用機序
The mechanism of action of 4-(Dimethylamino)-3,5-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the difluoro groups can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
4-Dimethylaminocinnamaldehyde: Used in biochemical assays and chromogenic methods.
4-Dimethylaminobenzaldehyde: Employed in the Ehrlich reaction for detecting indoles.
Uniqueness: 4-(Dimethylamino)-3,5-difluorobenzamide stands out due to the presence of both dimethylamino and difluoro groups, which confer unique chemical properties such as increased stability and reactivity. These features make it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-(dimethylamino)-3,5-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c1-13(2)8-6(10)3-5(9(12)14)4-7(8)11/h3-4H,1-2H3,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBSEAKEFCZOKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1F)C(=O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2370720.png)
![1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B2370721.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2370722.png)
![(2Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2370723.png)




![3-butoxy-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2370731.png)
![11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B2370732.png)
![N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2370736.png)


![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2370743.png)
